6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.61858 . It is used as a raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is similar to the 6-oxa-2-azabicyclo[3.2.1]octane structure, has been a subject of research . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The molecular structure of this compound consists of a seven-membered ring with one oxygen and six carbon atoms . The structure also includes a nitrogen atom and a hydrochloride group .Scientific Research Applications
Oxy-PAHs and Their Potential Risk Assessment
- Study: "Oxy-PAHs: occurrence in the environment and potential genotoxic/mutagenic risk assessment for human health" discusses oxygenated polycyclic aromatic hydrocarbons (oxy-PAHs) and their environmental impact, focusing on their sources, fate, occurrence, and potential genotoxicity and mutagenicity. This review suggests prioritizing four major oxy-PAH molecules in ecotoxicological and toxicological studies due to their significant health risk underestimation (Clergé et al., 2019).
Synthetic Approaches in Organic Chemistry
- Study: "Recent Advances in Base-Assisted Michael Addition Reactions" presents comprehensive information on recent advancements in base-assisted Michael addition reactions, including various organic and inorganic bases used in reactions that might be relevant to the synthesis or study of "6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride" (Thirupathi et al., 2022).
Analysis of Oxidation Reactions
- Study: "A comprehensive and updated review of studies on the oxidation of cyclohexane to produce ketone-alcohol (KA) oil" examines the oxidation of cyclohexane, an essential chemical reaction for the industrial production of cyclohexanol and cyclohexanone. It covers various catalysts and reaction conditions, potentially analogous to research involving "this compound" (Abutaleb & Ali, 2021).
Safety and Hazards
The safety data sheet for a similar compound, 8-Oxa-3-Azabicyclo[3.2.1]Octane Hydrochloride, suggests that personal protective equipment should be used to avoid dust formation and inhalation . It is also advised to avoid letting the product enter drains . In case of contact with skin or eyes, it is recommended to wash off with plenty of water .
Future Directions
Research on similar structures like the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . This suggests that there could be potential for future research and applications of 6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride in the field of drug discovery and organic synthesis.
Mechanism of Action
Target of Action
It is known that 2-azabicyclo[321]octanes, a closely related class of compounds, have significant potential in the field of drug discovery . They have been applied as key synthetic intermediates in several total syntheses .
Mode of Action
The specific mode of action of 6-Oxa-2-azabicyclo[32The 2-azabicyclo[321]octane system, which is structurally similar, has gained significant interest due to its synthetic and pharmacological potential .
Properties
IUPAC Name |
6-oxa-2-azabicyclo[3.2.1]octane;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-7-5-3-6(1)8-4-5;/h5-7H,1-4H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKAGRPWBJTQFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC1OC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219379-77-6 | |
Record name | 6-oxa-2-azabicyclo[3.2.1]octane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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